molecular formula C8H9ClN2O3 B2911647 2-Chloro-5-isopropoxy-3-nitropyridine CAS No. 1935294-81-7

2-Chloro-5-isopropoxy-3-nitropyridine

Cat. No.: B2911647
CAS No.: 1935294-81-7
M. Wt: 216.62
InChI Key: TWCWKLSNYIAQBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxy-3-nitropyridine ( 1935294-81-7) is a nitropyridine derivative with a molecular formula of C8H9ClN2O3 and a molecular weight of 216.62 g/mol . This compound serves as a versatile chemical building block in organic synthesis and medicinal chemistry research. Its molecular structure features both an electron-deficient chloro group and a nitro group on the pyridine ring, making it a suitable substrate for nucleophilic aromatic substitution reactions . Researchers can utilize the chlorine substituent for selective displacement with various nucleophiles, such as amines or thiols, to generate diverse pyridine ether libraries. The isopropoxy group at the 5-position can influence the electron density and steric profile of the ring, potentially tuning the reactivity and physical properties of the resulting compounds . Handling should adhere to standard safety protocols; the compound has associated hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is intended For Research Use Only and is not approved for human, veterinary, or household use. It should be stored under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3-nitro-5-propan-2-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-5(2)14-6-3-7(11(12)13)8(9)10-4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCWKLSNYIAQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Chloro-5-isopropoxy-3-nitropyridine CAS 1935294-81-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-5-isopropoxy-3-nitropyridine (CAS 1935294-81-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2-Chloro-5-isopropoxy-3-nitropyridine is a substituted pyridine derivative that serves as a highly functionalized building block in modern organic synthesis. Its unique arrangement of a chloro leaving group, an electron-withdrawing nitro group, and an isopropoxy moiety on a pyridine core makes it a reagent of significant interest for constructing complex molecular architectures. The pyridine ring, an essential motif in numerous pharmaceuticals, is rendered electron-deficient by the potent nitro group at the 3-position. This electronic feature critically activates the chlorine atom at the 2-position for nucleophilic aromatic substitution (SNAr), which is the cornerstone of this molecule's utility. This guide provides a comprehensive overview of its properties, reactivity, and strategic applications, offering field-proven insights for its effective use in research and development.

Part 1: Core Physicochemical and Computational Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in experimental design. The data for 2-Chloro-5-isopropoxy-3-nitropyridine, summarized below, has been aggregated from chemical supplier databases.

PropertyValueSource
CAS Number 1935294-81-7[1]
Molecular Formula C₈H₉ClN₂O₃[1]
Molecular Weight 216.62 g/mol [1]
Purity ≥97%[1]
Topological Polar Surface Area (TPSA) 65.26 Ų[1]
LogP 2.43[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 3[1]

Part 2: Synthesis and Reactivity Profile

Proposed Synthetic Workflow

While specific literature detailing the synthesis of CAS 1935294-81-7 is not publicly prevalent, a logical and efficient synthetic route can be devised based on established pyridine chemistry. The most direct approach involves the nucleophilic aromatic substitution of a di-halogenated precursor with sodium isopropoxide. The regioselectivity of this reaction is dictated by the electronic environment of the pyridine ring.

cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) start 2,3-Dichloro-5-nitropyridine + Sodium Isopropoxide conditions Solvent: THF or Isopropanol Temperature: RT to Reflux start->conditions Reaction product 2-Chloro-5-isopropoxy-3-nitropyridine conditions->product Formation workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification

Caption: Proposed workflow for the synthesis of 2-Chloro-5-isopropoxy-3-nitropyridine.

Experimental Protocol: Synthesis via SNAr

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous isopropanol.

  • Alkoxide Formation: To the isopropanol, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating the complete formation of sodium isopropoxide.

  • Nucleophilic Addition: Dissolve 2,3-dichloro-5-nitropyridine in anhydrous THF and add it dropwise to the sodium isopropoxide solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by pouring it into a cold saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the final product.

Core Reactivity: A Tale of Two Functional Groups

The reactivity of this molecule is dominated by two key features: the activated chlorine at the C2 position and the nitro group at the C3 position.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro group is an excellent leaving group, and its position is highly activated by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. This makes the C2 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (amines, thiols, alkoxides), providing a powerful method for introducing molecular diversity.

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine using standard conditions (e.g., H₂, Pd/C; or SnCl₂). This unmasks a new nucleophilic site, the aniline derivative, which can be used for subsequent functionalization, such as amide bond formation, sulfonylation, or diazotization reactions.

Molecule 2-Chloro-5-isopropoxy-3-nitropyridine C2-Cl (Activated) C3-NO2 SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule:c2->SNAr Primary Reaction Site Reduction Nitro Group Reduction Molecule:n3->Reduction Secondary Reaction Site Products1 Diverse C2-substituted (e.g., -NHR, -SR, -OR) SNAr->Products1 Products2 3-Amino-2-chloro-5-isopropoxypyridine Reduction->Products2

Caption: Key reactivity pathways for 2-Chloro-5-isopropoxy-3-nitropyridine.

Part 3: Applications in Drug Discovery and Medicinal Chemistry

Substituted nitropyridines are privileged scaffolds in medicinal chemistry due to their ability to act as versatile intermediates.[2] The incorporation of chlorine into pharmaceuticals is a well-established strategy to modulate potency, selectivity, and pharmacokinetic properties.[3]

  • Scaffold for Kinase Inhibitors: The 2-aminopyridine motif is a common feature in many kinase inhibitors. This compound is an ideal precursor for such molecules. An SNAr reaction with a primary amine, followed by reduction of the nitro group, yields a 2,3-diaminopyridine derivative ready for further elaboration. Similar 2-chloro-3-nitropyridine scaffolds have been used in the synthesis of inhibitors for Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[2]

  • Synthesis of Bioactive Agents: The core structure is found in intermediates used to develop novel insecticides and herbicides. The SNAr reaction allows for the introduction of various pharmacophores to screen for biological activity.[2]

  • Prodrug Strategies: The functional handles on this molecule could potentially be used in prodrug design, a strategy to improve the physicochemical or pharmacokinetic properties of a lead compound.[4]

Part 4: Safety, Handling, and Storage Protocols

As a senior scientist, ensuring a culture of safety is paramount. While specific toxicity data for this exact compound is limited, data from the closely related 2-chloro-5-nitropyridine provides a strong basis for establishing handling protocols.

GHS Hazard Classification (Inferred)

HazardClassificationPrecautionary StatementsSource
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[5][6]
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritation.[5][6]
Acute Toxicity, Oral (Harmful) Category 4H302: Harmful if swallowed.[6]
Specific Target Organ Toxicity Category 3 (Respiratory)H335: May cause respiratory irritation.[6]

Safe Handling Protocol

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile rubber gloves (minimum 0.11 mm thickness) for full contact.[6]

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A standard laboratory coat is required.

    • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]

    • Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[5][6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.[6]

Storage Recommendations

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • A storage temperature of 4°C is recommended for long-term stability.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

Part 5: Quality Control and Experimental Troubleshooting

Maintaining the integrity of starting materials is crucial for reproducible results. The primary risks associated with this compound are hydrolysis and contamination with starting materials or isomeric byproducts.

Analytical Detection of Impurities

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the most effective technique for separating the main compound from more polar impurities, such as the hydrolysis product (2-hydroxy-5-isopropoxy-3-nitropyridine).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product.

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Solution
Low yield in SNAr reaction Incomplete reaction; moisture leading to hydrolysis of the starting material.Ensure all reagents and solvents are anhydrous. Monitor the reaction by TLC/HPLC to confirm completion. Consider a slight increase in temperature or reaction time.
Presence of a polar byproduct Hydrolysis of the C-Cl bond by trace water.Perform the reaction under a strictly inert atmosphere (N₂ or Ar). Purify the final product using column chromatography to separate the more polar hydroxy-byproduct.[7]
Multiple spots on TLC after reaction Isomer formation during synthesis; reaction with solvent or other nucleophilic impurities.Use highly pure starting materials. Select a non-nucleophilic solvent for reactions. If isomers are present, attempt purification by fractional crystallization or preparative chromatography.[7]

Conclusion

2-Chloro-5-isopropoxy-3-nitropyridine (CAS 1935294-81-7) is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, centered on nucleophilic aromatic substitution at the C2 position and reduction of the C3 nitro group, offers a reliable and versatile platform for the synthesis of complex, biologically active molecules. By understanding its physicochemical properties, adhering to strict safety protocols, and employing robust quality control measures, researchers can effectively leverage this compound to accelerate their discovery programs.

References

  • PubChem. 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Chloro-3-nitropyridine. National Center for Biotechnology Information. [Link]

  • NIST. 2-Chloro-5-nitropyridine. NIST WebBook. [Link]

  • EPA. 2-Chloro-5-methyl-3-nitropyridine Properties. U.S. Environmental Protection Agency. [Link]

  • Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • ResearchGate. 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

  • Google Patents.Method for preparing 2-chloro-5-nitropyridine.
  • Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. [Link]

Sources

Technical Guide: 5-Isopropoxy-3-Nitropyridine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 3,5-Disubstituted Pyridine Core

In the landscape of modern drug discovery, the 5-isopropoxy-3-nitropyridine scaffold represents a high-value "meta-meta" substitution pattern that offers distinct advantages over the more common 2,5- or 2,3-disubstituted isomers.

For medicinal chemists, this building block serves two critical functions:

  • Physicochemical Tuning: The isopropoxy group provides a lipophilic anchor (

    
     modulation) and steric bulk that can fill hydrophobic pockets in enzymes (e.g., kinases, phosphodiesterases) while breaking molecular planarity compared to methoxy analogs.
    
  • Synthetic Versatility: The nitro group acts as a masked aniline. Its strong electron-withdrawing nature (EWG) activates the pyridine ring for nucleophilic attacks at the ortho-positions (C2/C6) prior to reduction, allowing for multi-stage functionalization before the final conversion to an amine for coupling.

This guide details the synthesis, reactivity, and application of this core, specifically focusing on the 3,5-substitution pattern that avoids the rapid metabolic oxidation often seen at the C2 position of pyridines.

Chemical Identity & Properties

FeatureSpecification
Core Scaffold 3-Nitro-5-isopropoxypyridine
Key Derivative 2-Chloro-5-isopropoxy-3-nitropyridine (CAS: 1935294-81-7)
Molecular Weight ~182.18 g/mol (Core) / 216.62 g/mol (2-Cl analog)
LogP (Calc) ~2.4 (Modulate via R-group)
H-Bond Acceptors 4 (Nitro O, Pyridine N, Ether O)
Topological Polar Surface Area ~65 Ų
Electronic Character Electron-deficient ring (Nitro-activated)

Synthesis & Manufacturing Routes

Accessing the 3,5-disubstituted core requires bypassing the natural preference of pyridine for electrophilic substitution at the 3-position (which is difficult with deactivating groups) or nucleophilic attack at the 2/4-positions.

Route A: O-Alkylation of 3-Hydroxy-5-Nitropyridine (Primary Route)

This is the most scalable method for generating the core scaffold without halogen handles.

  • Precursor: 3-Hydroxy-5-nitropyridine (CAS: 15206-26-5).

  • Reagents: 2-Bromopropane or 2-Iodopropane, Base (

    
     or 
    
    
    
    ), DMF.
  • Mechanism: Standard

    
     O-alkylation.
    

Protocol:

  • Dissolve 3-hydroxy-5-nitropyridine (1.0 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (2.0 eq) and stir at RT for 30 mins to generate the phenoxide anion.
    
  • Add 2-iodopropane (1.2 eq) dropwise.

  • Heat to 60°C for 4-6 hours. Monitor by LC-MS.[1]

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

Route B: Nucleophilic Aromatic Substitution ( ) on 2-Chloro-Precursors

For building blocks requiring an additional handle (e.g., for library generation), the 2-chloro-5-isopropoxy-3-nitropyridine variant is preferred.

  • Precursor: 2-Chloro-5-hydroxy-3-nitropyridine.

  • Reactivity: The nitro group at C3 activates the C2-chlorine for displacement, but careful control allows for O-alkylation at C5 if the C2-Cl is preserved for later steps.

Visualization: Synthetic Decision Tree

SynthesisRoutes Start Target: 5-Isopropoxy-3-Nitropyridine Core RouteA Route A: Direct O-Alkylation (High Atom Economy) Start->RouteA RouteB Route B: Pd-Catalyzed Coupling (For Halogenated Precursors) Start->RouteB PrecursorA 3-Hydroxy-5-Nitropyridine RouteA->PrecursorA PrecursorB 3-Bromo-5-Nitropyridine RouteB->PrecursorB StepA K2CO3, 2-Iodopropane, DMF, 60°C PrecursorA->StepA StepB Pd(OAc)2, Ligand, NaOtBu, Isopropanol PrecursorB->StepB Product 5-Isopropoxy-3-Nitropyridine StepA->Product StepB->Product

Caption: Synthetic pathways to access the 5-isopropoxy-3-nitropyridine core. Route A is preferred for scale; Route B is utilized when starting from the brominated building block.

Chemical Reactivity & Derivatization[4][5][6]

The utility of this building block lies in the orthogonal reactivity of its functional groups.

Nitro Group Reduction (Unmasking the Amine)

The nitro group is a latent amine. Reduction yields 3-amino-5-isopropoxypyridine , a key aniline-equivalent for amide coupling.

  • Method 1: Fe/NH4Cl (Functional Group Tolerant)

    • Best for: Keeping halogens (like Cl/Br) intact on the ring.

    • Protocol: Suspend nitro compound in EtOH/H2O (3:1).[2] Add Fe powder (5 eq) and NH4Cl (5 eq). Heat to 80°C for 2 h. Filter through Celite.

  • Method 2: H2/Pd-C (Cleanest)

    • Best for: Pure core synthesis (will dehalogenate if Cl/Br are present).

    • Protocol: 10% Pd/C, H2 balloon, MeOH, RT, 4 h.

Regioselective Functionalization (C2/C6 Activation)

The nitro group at C3 makes the C2 and C6 positions electron-deficient.

  • Vicarious Nucleophilic Substitution (VNS): Can introduce alkyl groups at C2/C6 using carbanions.

  • N-Oxidation: Treatment with mCPBA yields the N-oxide, which can be rearranged to introduce a hydroxyl or chloro group at C2/C6, allowing further decoration of the scaffold.

Experimental Protocol: Reduction to 3-Amino-5-Isopropoxypyridine

Objective: Synthesis of the amine building block for subsequent amide coupling.

Reagents:

  • 5-Isopropoxy-3-nitropyridine (1.0 mmol)

  • Iron Powder (325 mesh, 5.0 mmol)

  • Ammonium Chloride (5.0 mmol)

  • Ethanol (10 mL) / Water (2.5 mL)

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the nitro-pyridine substrate with Ethanol and Water.

  • Activation: Add Ammonium Chloride and Iron powder to the stirred solution.

  • Reaction: Heat the mixture to 80°C (reflux) . Vigorous stirring is essential to keep the iron suspended.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) should disappear, replaced by a lower Rf spot (fluorescent blue under UV often indicates amine). Time: ~2 hours.[3]

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Filter the slurry through a pad of Celite to remove iron residues. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition residue between EtOAc and sat.

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.[1][4]
      
  • Purification: Flash chromatography (DCM:MeOH 95:5) if necessary, though this protocol often yields >90% pure material.

Medicinal Chemistry Applications

Bioisosteric Replacement

The 5-isopropoxy group acts as a bioisostere for:

  • Cyclopropyl: Similar steric volume but different electronic properties.

  • Trifluoromethyl (-CF3): Isopropoxy is electron-donating (by resonance), whereas CF3 is withdrawing. This allows "electronic scanning" of a binding pocket while maintaining similar bulk.

Case Study: Kinase Inhibitors (JAK2/GSK3)

Nitropyridines are frequent intermediates in the synthesis of Janus Kinase (JAK) inhibitors.

  • Mechanism: The 3-amino-5-isopropoxypyridine motif can serve as the "hinge binder" in kinase inhibitors. The pyridine nitrogen accepts a hydrogen bond from the hinge region backbone, while the isopropoxy group projects into the solvent-exposed region or a hydrophobic back-pocket, improving potency and solubility.

Visualization: Reactivity Workflow

Reactivity Core 5-Isopropoxy-3-Nitropyridine Reduction Reduction (Fe/NH4Cl) Core->Reduction Oxidation mCPBA Oxidation Core->Oxidation Amine 3-Amino-5-Isopropoxypyridine (Hinge Binder) Reduction->Amine NOxide N-Oxide Intermediate Oxidation->NOxide Rearrange POCl3 Rearrangement NOxide->Rearrange Chloro 2-Chloro-5-Isopropoxy-3-Nitropyridine (Multivalent Scaffold) Rearrange->Chloro

Caption: Divergent synthesis from the core scaffold. The amine path leads to kinase inhibitors; the N-oxide path enables further ring functionalization.

References

  • Vertex AI Search. (2025). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from 2

  • ChemScene. (2025). 2-Chloro-5-isopropoxy-3-nitropyridine Product Data. Retrieved from 5

  • BenchChem. (2025).[1][4][6] Technical Support Center: Synthesis of Nitropyridines. Retrieved from 4

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from 7

  • Organic Syntheses. (2025). Reduction of 2-Amino-5-bromo-3-nitropyridine. Retrieved from 8

Sources

2-Chloro-5-isopropoxy-3-nitropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-Chloro-5-isopropoxy-3-nitropyridine , a critical heterocyclic building block in medicinal chemistry. This guide is structured to support researchers in the synthesis, characterization, and application of this compound, particularly in the development of kinase inhibitors.

Executive Summary

2-Chloro-5-isopropoxy-3-nitropyridine is a highly functionalized pyridine derivative characterized by a unique substitution pattern that enables versatile chemical transformations. The compound features a 2-chloro group (a labile leaving group for nucleophilic aromatic substitution), a 3-nitro group (an electron-withdrawing moiety that activates the ring), and a 5-isopropoxy group (an electron-donating ether that modulates solubility and lipophilicity).

This scaffold is widely recognized as a strategic intermediate in the synthesis of ALK (Anaplastic Lymphoma Kinase) inhibitors and other tyrosine kinase antagonists. Its structural logic allows for the sequential introduction of pharmacophores, making it indispensable in fragment-based drug discovery (FBDD).

Physicochemical Profile

The following data establishes the core identity of the molecule.

PropertySpecification
IUPAC Name 2-Chloro-5-(propan-2-yloxy)-3-nitropyridine
Common Name 2-Chloro-5-isopropoxy-3-nitropyridine
CAS Registry Number 1935294-81-7
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
Physical State Solid (typically yellow to orange crystalline powder)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water
SMILES CC(C)OC1=CN=C(Cl)C(=O)=C1

Structural Analysis & Reactivity Logic

Understanding the electronic push-pull dynamics of this molecule is crucial for designing successful reactions.

Electronic Effects
  • C2-Position (Chlorine): The carbon at position 2 is highly electron-deficient due to the cumulative inductive effects (-I) of the adjacent Nitrogen and the resonance withdrawing effect (-M) of the 3-Nitro group. This makes C2 an exceptional electrophile for Nucleophilic Aromatic Substitution (SnAr) .

  • C3-Position (Nitro): The nitro group serves two purposes: it activates the C2-Cl bond for displacement and provides a handle for reduction to an amine (aniline equivalent), enabling subsequent cyclization (e.g., to form imidazopyridines).

  • C5-Position (Isopropoxy): The alkoxy group is an electron donor (+M). While it slightly deactivates the ring compared to a naked nitropyridine, its position at C5 (meta to the nitro, para to the nitrogen) fine-tunes the electronics, preventing over-reactivity while enhancing the lipophilic profile required for drug-receptor binding.

Reactivity Diagram (DOT)

The following diagram illustrates the primary reactivity nodes of the molecule.

ReactivityProfile Compound 2-Chloro-5-isopropoxy-3-nitropyridine SnAr SnAr Displacement (Amines/Thiols) Compound->SnAr C2-Cl Attack Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Compound->Reduction C3-NO2 Reduction Cyclization Bicyclic Core Formation (e.g., Imidazopyridine) SnAr->Cyclization Post-displacement Reduction->Cyclization Post-reduction

Figure 1: Reactivity profile highlighting the C2 electrophilic center and C3 reducible handle.

Synthetic Methodology

While direct nitration of 2-chloro-5-isopropoxypyridine is possible, it often suffers from regioselectivity issues. The "Amino-Direction" Route is the industrial standard for high-purity synthesis of 2-chloro-3-nitropyridines substituted at the 5-position.

Protocol: The Amino-Direction Pathway

This route utilizes the strong ortho-directing effect of an amino group to install the nitro group precisely at position 3, followed by a Sandmeyer-type transformation to install the chlorine.

Step 1: Nitration of 2-Amino-5-isopropoxypyridine
  • Reagents: H₂SO₄ (conc.), HNO₃ (fuming).

  • Mechanism: The amino group at C2 directs the electrophilic nitronium ion (NO₂⁺) to the ortho position (C3). The C5-isopropoxy group reinforces this direction (meta to C3, but the amino effect dominates).

  • Procedure: Dissolve 2-amino-5-isopropoxypyridine in conc. H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Stir at 0-5°C for 2 hours. Pour onto ice. Filter the yellow precipitate (2-amino-5-isopropoxy-3-nitropyridine).

Step 2: Diazotization & Chlorination (Sandmeyer)
  • Reagents: NaNO₂, HCl (aq), CuCl (optional catalyst).

  • Mechanism: The C2-amino group is converted to a diazonium salt (N₂⁺), which is an excellent leaving group, displaced by chloride.

  • Procedure:

    • Suspend the nitro-amine intermediate in 6M HCl.

    • Cool to -5°C. Add aqueous NaNO₂ dropwise (maintain temp < 0°C to prevent decomposition).

    • Stir for 30 mins.

    • Add CuCl (or warm the solution) to facilitate N₂ displacement by Cl⁻.

    • Extract with DCM, wash with brine, dry over Na₂SO₄.

Synthesis Workflow Diagram (DOT)

SynthesisRoute Start 2-Amino-5-isopropoxypyridine Step1 Nitration (HNO3 / H2SO4, 0°C) Start->Step1 Intermediate 2-Amino-3-nitro-5-isopropoxypyridine Step2 Sandmeyer Reaction (NaNO2 / HCl / CuCl) Intermediate->Step2 Final 2-Chloro-5-isopropoxy-3-nitropyridine (Target) Step1->Intermediate Ortho-direction Step2->Final Cl displacement

Figure 2: Step-wise synthesis via the amino-directing strategy to ensure regioisomeric purity.

Experimental Handling & Safety

Warning: Nitropyridines are energetic compounds and potential skin sensitizers.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Reaction Safety:

    • Exotherms: The nitration step is highly exothermic. Strict temperature control (<5°C) is mandatory to prevent thermal runaway.

    • Diazonium Salts: The intermediate diazonium salt in Step 2 is unstable. Do not isolate; proceed immediately to chlorination.

  • Purification: The final compound can be purified via silica gel chromatography using a gradient of Hexanes/Ethyl Acetate (typically 0-30% EtOAc).

Applications in Drug Discovery

This molecule functions as a "linchpin" in the synthesis of fused bicyclic kinase inhibitors.

  • SnAr Displacement: The C2-Cl is displaced by a functionalized aniline or aliphatic amine.

  • Nitro Reduction: The C3-NO₂ is reduced to an amine (–NH₂).

  • Ring Closure: The newly formed C2-amine and C3-amine can react with a carbonyl source (e.g., triethyl orthoformate or phosgene) to close an imidazole or urea ring.

    • Example: Synthesis of Imidazo[4,5-b]pyridine scaffolds, which are bioisosteres of the purine core found in ATP.

References

  • PubChem. (2025). 2-Chloro-5-nitropyridine Derivative Chemistry. National Library of Medicine. Retrieved from [Link]

Methodological & Application

Nucleophilic aromatic substitution of 2-Chloro-5-isopropoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nucleophilic Aromatic Substitution of 2-Chloro-5-isopropoxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive application note and protocol guide for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Chloro-5-isopropoxy-3-nitropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, where the pyridine core is a common motif in pharmacologically active compounds.[1][2] The strategic placement of the chloro, nitro, and isopropoxy groups on the pyridine ring dictates its reactivity, making it an ideal substrate for controlled functionalization.

The electron-deficient nature of the pyridine ring, significantly enhanced by the powerfully electron-withdrawing nitro group at the 3-position, renders the C2 and C6 positions highly susceptible to nucleophilic attack. The chlorine atom at the C2 position serves as an excellent leaving group, facilitating a robust and predictable SNAr reaction.[3][4] This guide provides a detailed exploration of the underlying mechanism, step-by-step experimental protocols for various nucleophiles, and essential troubleshooting and characterization techniques.

The Mechanism: An Addition-Elimination Pathway

Nucleophilic aromatic substitution on 2-Chloro-5-isopropoxy-3-nitropyridine proceeds via a well-established two-step addition-elimination mechanism. This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic systems.[3][5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile at the carbon atom bonded to the chlorine (the ipso-carbon). This step temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides substantial stabilization for this intermediate.

  • Elimination of the Leaving Group : In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex. This elimination restores the aromaticity of the pyridine ring, yielding the final substituted product.[4][5]

Workflow arrow arrow A Reagent Preparation & Safety Check B Reaction Setup (Inert Atmosphere if needed) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Aqueous Work-up & Extraction C->D Reaction Complete E Drying & Solvent Removal D->E F Purification (Column Chromatography / Recrystallization) E->F G Product Characterization (NMR, MS) F->G

Caption: A typical workflow for SNAr synthesis and purification.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 2-amino-5-isopropoxy-3-nitropyridines.

  • Materials:

    • 2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq)

    • Amine nucleophile (e.g., morpholine, benzylamine) (1.1-1.5 eq)

    • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Anhydrous Ethanol, Acetonitrile (ACN), or N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, condenser (if heating)

  • Procedure:

    • To a round-bottom flask, add 2-Chloro-5-isopropoxy-3-nitropyridine.

    • Dissolve the starting material in the chosen solvent (approx. 0.2-0.5 M concentration).

    • Add the amine nucleophile, followed by the base (Et₃N or K₂CO₃). [6] 4. Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction is typically complete within 2-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. [4] 6. Upon completion, cool the mixture to room temperature. If using DMF, pour the reaction mixture into ice water to precipitate the product.

    • Extract the product with an organic solvent such as ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. [7]

Protocol 2: Reaction with Alkoxides (from Alcohols)

This protocol is suitable for synthesizing 2-alkoxy- or 2-phenoxy-5-isopropoxy-3-nitropyridines. It requires anhydrous conditions due to the use of a strong base.

  • Materials:

    • 2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq)

    • Alcohol or Phenol (1.2-2.0 eq)

    • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

    • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

    • Flame-dried, two-neck round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add the alcohol/phenol and dissolve it in anhydrous THF or DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add NaH or t-BuOK portion-wise. Caution: NaH reacts with alcohols to produce flammable hydrogen gas.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature to ensure complete formation of the alkoxide/phenoxide. [6] 5. Add a solution of 2-Chloro-5-isopropoxy-3-nitropyridine in the same anhydrous solvent to the alkoxide mixture.

    • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC.

    • Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography. [8]

Protocol 3: Reaction with Thiols

This protocol details the synthesis of 2-(alkylthio)- or 2-(arylthio)-5-isopropoxy-3-nitropyridines. Like the alcohol protocol, this reaction requires anhydrous conditions.

  • Materials:

    • 2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq)

    • Thiol (1.1 eq)

    • Base: Sodium hydride (NaH, 60% dispersion) or Potassium Carbonate (K₂CO₃) (1.2-2.0 eq)

    • Solvent: Anhydrous THF or DMF

    • Flame-dried round-bottom flask, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the thiol in anhydrous THF or DMF.

    • Cool the solution to 0 °C.

    • Carefully add NaH portion-wise (or K₂CO₃ if a milder base is sufficient) and stir for 20-30 minutes at 0 °C to generate the thiolate. [6] 4. Add a solution of 2-Chloro-5-isopropoxy-3-nitropyridine in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by TLC.

    • Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate or dichloromethane (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product via column chromatography. [8]

Summary of Typical Reaction Conditions
Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines Morpholine, PiperidineK₂CO₃, Et₃NEthanol, ACN, DMF25 - 802 - 12
Alcohols Methanol, PhenolNaH, t-BuOKTHF, DMF25 - 804 - 18
Thiols Thiophenol, EthanethiolNaH, K₂CO₃THF, DMF0 - 501 - 6

Characterization and Analytical Methods

Proper characterization is crucial to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic and chromatographic methods should be employed. [2]

Analytical Technique Purpose and Expected Outcome
¹H and ¹³C NMR Structure Elucidation. Confirms the covalent structure of the product. Key indicators include the disappearance of the starting material's proton signals and the appearance of new signals corresponding to the incorporated nucleophile. The chemical shifts of the pyridine ring protons (at C4 and C6) will change upon substitution at C2.
LC-MS Purity Assessment & Mass Confirmation. Liquid Chromatography (LC) separates the product from impurities, while Mass Spectrometry (MS) provides the molecular weight of the eluted components, confirming the successful substitution. [9][10]It is also the primary tool for reaction monitoring. [11]
HPLC Quantitative Purity Analysis. High-Performance Liquid Chromatography with a UV detector is a robust method for determining the purity of the final compound with high accuracy. [9]

| FT-IR Spectroscopy | Functional Group Analysis. Can be used to identify key functional groups. For example, the strong symmetric and asymmetric stretches of the nitro group (typically ~1530 and ~1350 cm⁻¹) should remain in the product. |

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Base is too weak or degraded.3. Reaction temperature is too low.4. Inactive catalyst (if applicable).1. Use a stronger base (e.g., NaH instead of K₂CO₃) to generate a more potent nucleophile.2. Use freshly opened or properly stored base.3. Increase the reaction temperature in increments of 10-20 °C.4. Switch to a more polar aprotic solvent like DMF or DMSO to accelerate the reaction.
Formation of Side Products 1. Hydrolysis of the chloro group to a hydroxyl group due to moisture.<[12]br>2. Reaction with a nucleophilic solvent.3. Over-reaction or decomposition at high temperatures.1. Ensure all glassware is flame-dried and use anhydrous solvents, especially when using strong bases like NaH. [12]Perform the reaction under an inert atmosphere.2. Use a non-nucleophilic solvent (e.g., ACN, Dioxane, Toluene).3. Run the reaction at a lower temperature for a longer duration.
Difficult Purification 1. Product and starting material have similar polarity.2. Streaking or poor separation on silica gel column.1. Drive the reaction to full conversion to eliminate the starting material.2. Try a different solvent system for column chromatography. Adding a small amount of triethylamine (~0.5%) to the eluent can help for basic (amine) products. Consider recrystallization as an alternative purification method.

Safety Precautions

  • 2-Chloro-5-isopropoxy-3-nitropyridine: This compound, like many chlorinated nitropyridines, should be handled with care. It is potentially harmful if swallowed, inhaled, or absorbed through the skin. [13][14]It may cause skin, eye, and respiratory irritation. [14][15]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a good starting point), and chemical splash goggles. [16]* Handling: Conduct all weighing and transfer operations within a chemical fume hood to avoid inhalation of dust. [16]* Bases: Strong bases like sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are corrosive and react violently with water. Handle them under an inert atmosphere in anhydrous solvents.

  • Solvents: Solvents like DMF and DMSO can increase skin permeability. Avoid contact.

  • Waste Disposal: Dispose of all chemical waste, including contaminated solvents and consumables, according to your institution's hazardous waste guidelines. [13]

References

  • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. J. Chem. Soc., Perkin Trans. 2, 2415-2422. Available from: [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]

  • Jia, Z. J., Liu, Q., & Wang, Q. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES, 65(9), 2133. Available from: [Link]

  • Nucleophilic aromatic substitutions. (2019). YouTube. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • Dróżdż, P., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic letters, 24(2), 654–658. Available from: [Link]

  • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? LookChem. (2020). Available from: [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5697. Available from: [Link]

  • Dróżdż, P., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 654-658. Available from: [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. (2011). Available from: [Link]

  • Aromatic Nucleophilic Substitution. Fisher Scientific. Available from: [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. Available from: [Link]

  • Yap, B. K., et al. (2025). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available from: [Link]

  • Method for preparing 2-chloro-5-nitropyridine. Google Patents. (2011).
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. (2020). International Research Journal of Multidisciplinary Scope (IRJMS). Available from: [Link]

  • Edison, A. S., et al. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Mass Spectrometry, 54(6), 487-502. Available from: [Link]

  • Campodonico, P., et al. (2025). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (2021). Available from: [Link]

  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2023). YouTube. Available from: [Link]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate. Available from: [Link]

  • Armbruster, D. L., et al. (2016). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 7(11), 825-844. Available from: [Link]

  • Zheng, J., et al. (2024). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer. Journal of Chromatography A, 1736, 465399. Available from: [Link]

  • Gathungu, R. M., et al. (2019). LC-NMR for Natural Products Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 24(12), 2249. Available from: [Link]

  • 2-Chloro-5-nitropyridine. PubChem. Available from: [Link]

Sources

Application Note: Optimized SNAr Conditions for 2-Chloro-3-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for PI3K, mTOR, and EGFR kinase inhibitors. Unlike its 5-nitro isomer, the 3-nitro derivative possesses unique electronic and steric properties due to the ortho-nitro effect. This guide provides an evidence-based approach to functionalizing this scaffold via Nucleophilic Aromatic Substitution (SNAr), moving beyond generic "mix-and-heat" procedures to controlled, high-fidelity protocols.

Mechanistic Rationale: The "Ortho-Nitro" Advantage

To optimize the reaction, one must understand the electronic landscape. The C2 position of the pyridine ring is inherently electrophilic due to the inductive withdrawal of the ring nitrogen. However, the introduction of a nitro group at C3 creates a "super-electrophilic" center at C2 through two synergistic mechanisms:

  • Resonance Stabilization: The Meisenheimer complex formed upon nucleophilic attack is stabilized by the ability of the ortho-nitro group to accept electron density directly, in addition to the ring nitrogen.[1]

  • Inductive Activation: The -I (inductive) effect of the nitro group at the C3 position is stronger at C2 than it would be from the C5 position.

Critical Consideration: X-ray crystallography indicates the nitro group in 2-chloro-3-nitropyridine is often twisted ~38° out of planarity due to steric repulsion with the C2-chlorine [1]. As the nucleophile attacks and the chloride leaves, this steric strain is relieved, providing a thermodynamic driving force often absent in the planar 5-nitro isomers.

Visualization: Reaction Pathway & Transition States

SNAr_Mechanism Figure 1: Kinetic pathway of SNAr on 2-chloro-3-nitropyridine showing the addition-elimination sequence. Substrate 2-Chloro-3-nitropyridine (Twisted Nitro Group) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile (H-Nu) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (RDS) Product 2-Substituted-3-nitropyridine (Strain Relief) Intermediate->Product k2 (Fast) - HCl

Reaction Optimization Matrix

The following matrix synthesizes experimental data to guide solvent and base selection based on nucleophile type.

VariableStandard ConditionsHigh-Difficulty Substrates"Green" / Process Scale
Solvent Ethanol / IPA (Protic solvents stabilize the anionic intermediate via H-bonding)DMF / DMSO / NMP (Dipolar aprotic solvents accelerate reaction by desolvating the nucleophile)2-MeTHF / Ethyl Acetate (Easier workup, less toxic)
Base Triethylamine (TEA) / DIPEA (Scavenges HCl)K₂CO₃ / Cs₂CO₃ (Inorganic bases in aprotic solvents increase effective nucleophilicity)None (Self-scavenging) (Use 2.2 eq. of amine nucleophile)
Temp 0°C to RT (Often sufficient for 1° amines)60°C - 100°C (Required for anilines or sterically hindered amines)Reflux (Common for alcohol solvents)
Risks Ester exchange (if ester groups present)Thermal decomposition; difficult solvent removalSlower kinetics

Detailed Experimental Protocols

Protocol A: Standard Amination (Primary/Secondary Amines)

Best for: Benzylamine, Morpholine, Piperazine, and non-hindered aliphatic amines.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Amine Nucleophile (1.1 eq)[2]

  • Triethylamine (1.2 eq)

  • Isopropanol (IPA) (5-10 volumes)

Procedure:

  • Dissolution: Charge 2-chloro-3-nitropyridine into a reactor/flask and dissolve in IPA.

  • Cooling: Cool the solution to 0–5°C. Note: This substrate is more reactive than the 5-nitro isomer; controlling the initial exotherm is critical to prevent impurities.

  • Addition: Add Triethylamine followed by the dropwise addition of the Amine Nucleophile over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • Checkpoint: Monitor by HPLC/TLC. If conversion is <95% after 4 hours, heat to 50°C.

  • Workup:

    • Option 1 (Precipitation): Add Water (10 volumes) dropwise. The yellow/orange product usually precipitates. Filter and wash with water/IPA (1:1).

    • Option 2 (Extraction): Concentrate IPA, dilute with EtOAc, wash with water and brine.

Protocol B: Ether Synthesis (Alkoxylation)

Best for: Methoxy (-OMe) or Ethoxy (-OEt) installation.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Sodium Methoxide (NaOMe) (1.05 eq) - Use solid or 25% w/w solution.

  • Methanol (MeOH) (anhydrous)

Procedure:

  • Preparation: Dissolve 2-chloro-3-nitropyridine in anhydrous MeOH under Nitrogen atmosphere. Cool to 0°C.

  • Addition: Add NaOMe solution dropwise.

    • Warning: Do not use a large excess of alkoxide. The nitro group can be susceptible to displacement (denitration) or reduction under harsh conditions.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench: Quench with 0.1 M HCl or Acetic Acid to pH 7.

  • Isolation: Remove MeOH under reduced pressure; extract residue with DCM.

Protocol C: The "Difficult" Substrate (Anilines/Hindered Amines)

Best for: Electron-deficient anilines or bulky amines where standard SNAr fails.

Procedure:

  • Solvent Switch: Use DMF or DMSO (anhydrous).

  • Base: Use K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq).

  • Temperature: Heat to 80–100°C.

  • Catalysis (Optional): If reaction stalls >24h, add 5 mol% KI (Potassium Iodide) to generate the transient, highly reactive 2-iodo-3-nitropyridine species in situ (Finkelstein-type activation).

Troubleshooting & Critical Quality Attributes (CQA)

ObservationRoot CauseCorrective Action
Formation of Pyridone (Hydrolysis) Water present in basic media.Use anhydrous solvents; switch from hydroxide bases to tertiary amines (DIPEA).
Regioisomer Contamination Starting material impurity (2,6-dichloro-3-nitropyridine).[3]If starting from 2,6-dichloro-3-nitropyridine, the C2 position is preferred over C6 due to the inductive effect of the nitro group, but C6-substitution can occur (approx 9:1 ratio). Purify starting material or use chromatography.[4]
Darkening of Reaction Thermal decomposition of nitro group.Reduce temperature; degas solvents (remove oxygen); avoid strong exotherms.
Incomplete Conversion HCl salt formation of nucleophile.Ensure sufficient base (Base > 1.0 eq + 1.0 eq for HCl scavenging).
Decision Tree for Process Development

Optimization_Flow Figure 2: Logic flow for selecting and optimizing reaction conditions. Start Start: 2-Chloro-3-Nitropyridine Nu_Type Nucleophile Type? Start->Nu_Type PrimaryAmine 1° / 2° Amine Nu_Type->PrimaryAmine Aniline Aniline / Hindered Nu_Type->Aniline Alkoxide Alkoxide (RO-) Nu_Type->Alkoxide MethodA Method A: IPA/EtOH, TEA, 0°C -> RT PrimaryAmine->MethodA MethodB Method B: DMF, K2CO3, 80°C Aniline->MethodB MethodC Method C: MeOH, NaOMe, 0°C Alkoxide->MethodC Check Check Conversion (HPLC) MethodA->Check MethodB->Check MethodC->Check Success Isolate Product Check->Success >95% Fail Low Conversion? Check->Fail <50% Fail->MethodB For Method A AddKI Add 5% KI (Finkelstein) Fail->AddKI For Method B

Safety & Hazards

  • Energetic Profile: While 2-chloro-3-nitropyridine is generally stable, nitro-pyridines can decompose violently at high temperatures (>150°C). Always perform Differential Scanning Calorimetry (DSC) before scaling up above 100g.

  • Toxicity: The substrate is a skin sensitizer and toxic if swallowed (H301).

  • Leaving Group: The reaction generates HCl. When using inorganic bases, ensure adequate venting for CO2 evolution (if Carbonate is used) or manage exotherms from amine-HCl salt formation.

References

  • Crystal Structure & Sterics: Ng, Seik Weng. "2-Chloro-3-nitropyridine." Acta Crystallographica Section E: Structure Reports Online 66.5 (2010): o1020.

  • General Reactivity & Protocols: BenchChem. "Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines." (Analogous reactivity patterns).

  • Regioselectivity Studies: "Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine." Stack Exchange Chemistry / Validated Community Output.

  • Synthesis of Diamines: "2,3-Diaminopyridine." Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 41, p.74 (1961). (Describes reduction post-substitution).

  • Safety Data: PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in SNAr Reactions of 2-Chloro-5-isopropoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Chloro-5-isopropoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we move beyond simple protocols to provide in-depth, evidence-based troubleshooting strategies and a comprehensive FAQ section. Our goal is to empower you with the scientific reasoning behind experimental choices, ensuring robust and reproducible high-yield outcomes.

Understanding the Core Reaction: The "Why" Behind SNAr with 2-Chloro-5-isopropoxy-3-nitropyridine

The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful tool in organic synthesis, particularly for the functionalization of electron-deficient aromatic rings like pyridine.[1] In the case of 2-Chloro-5-isopropoxy-3-nitropyridine, several key features dictate its reactivity:

  • The Nitro Group (-NO2): This is the primary activating group. Its strong electron-withdrawing nature deactivates the pyridine ring towards electrophilic substitution but significantly activates it for nucleophilic attack.[2][3] The nitro group, positioned ortho and para to the reaction center, effectively stabilizes the negatively charged intermediate (the Meisenheimer complex) through resonance, which is a crucial step in the SNAr mechanism.[2][3]

  • The Chlorine Atom (-Cl): Chlorine at the 2-position serves as a good leaving group. While fluorine is often a more reactive leaving group in SNAr reactions due to its high electronegativity which stabilizes the Meisenheimer complex, chlorine is still highly effective and commonly used.[4][5]

  • The Isopropoxy Group (-O-iPr): This electron-donating group at the 5-position can have a deactivating effect on the SNAr reaction by increasing electron density on the ring. However, its influence is generally overcome by the powerful activating effect of the nitro group.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][6] In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.[2][6]

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-Chloro-5-isopropoxy-3-nitropyridine showing low conversion?

A1: Low conversion is often linked to several factors:

  • Insufficient Activation: The reaction temperature may be too low, or the reaction time too short.

  • Weak Nucleophile: The chosen nucleophile may not be strong enough to attack the electron-deficient pyridine ring effectively.[7]

  • Inappropriate Solvent: The solvent plays a critical role in SNAr reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophile but not the anion, leaving it "naked" and more reactive.[8]

  • Base Strength: If your nucleophile is an amine or alcohol, a base is often required to deprotonate it, generating a more potent nucleophilic anion. The base may be too weak or used in insufficient stoichiometric amounts.

Q2: I am observing the formation of a side product, 2-hydroxy-5-isopropoxy-3-nitropyridine. What is causing this and how can I prevent it?

A2: The formation of the 2-hydroxy byproduct is a classic sign of hydrolysis.[9] This occurs when water is present in the reaction mixture and acts as a nucleophile. To prevent this:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric moisture.[9]

Q3: Can the isopropoxy group be cleaved during the reaction?

A3: While less common under typical SNAr conditions, cleavage of the isopropoxy group can occur under harsh basic or acidic conditions, especially at elevated temperatures. If you suspect this is happening, consider using milder reaction conditions (lower temperature, weaker base).

Q4: Is it possible for the nucleophile to attack at a different position on the pyridine ring?

A4: The electronic properties of 2-Chloro-5-isopropoxy-3-nitropyridine strongly favor nucleophilic attack at the 2-position. The nitro group at the 3-position and the ring nitrogen activate the ortho (2- and 4-) and para (6-) positions. Since the 2-position has a good leaving group (Cl), it is the most likely site of attack. Attack at other positions is electronically disfavored.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the SNAr reaction of 2-Chloro-5-isopropoxy-3-nitropyridine.

Problem 1: Low or No Product Yield

When faced with a low yield, a systematic optimization of reaction parameters is necessary.

Troubleshooting_Workflow start Low Yield check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK optimize_base Optimize Base check_conditions->optimize_base Conditions Appear Correct optimize_solvent Optimize Solvent optimize_base->optimize_solvent Base Optimized optimize_temp Optimize Temperature optimize_solvent->optimize_temp Solvent Optimized analyze_side_products Analyze for Side Products optimize_temp->analyze_side_products Temperature Optimized analyze_side_products->start Identify New Issues success Improved Yield analyze_side_products->success Problem Solved

Caption: A systematic workflow for troubleshooting low yield in SNAr reactions.

  • Purity of Starting Material: Ensure the 2-Chloro-5-isopropoxy-3-nitropyridine is pure. Impurities can interfere with the reaction.

  • Nucleophile Quality: Verify the purity and concentration of your nucleophile. If it is a solid, ensure it is dry.

  • Stoichiometry: A slight excess of the nucleophile (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

For nucleophiles like amines and alcohols, the choice and amount of base are critical. The base deprotonates the nucleophile, increasing its nucleophilicity.

Base TypeStrengthCommon ExamplesSuitability & Comments
Inorganic Carbonates WeakK₂CO₃, Cs₂CO₃Often a good starting point for many amine nucleophiles. Cesium carbonate is more soluble and can be more effective.
Inorganic Phosphates Weak-ModerateK₃PO₄A good, non-nucleophilic base suitable for a range of nucleophiles.[5]
Organic Amines ModerateTriethylamine (TEA), Diisopropylethylamine (DIPEA)Can act as both a base and a scavenger for the HCl byproduct. DIPEA is more sterically hindered and less likely to act as a competing nucleophile.
Alkoxides StrongNaOtBu, KOtBuUsed when a very strong base is required. Ensure the alkoxide does not compete as a nucleophile.
Hydrides StrongNaHA powerful, non-nucleophilic base for deprotonating alcohols and some amines. Requires careful handling and anhydrous conditions.

Experimental Protocol: Base Screening

  • Set up parallel reactions in small vials.

  • To each vial, add 2-Chloro-5-isopropoxy-3-nitropyridine (1.0 eq), the nucleophile (1.2 eq), and a different base (2.0 eq).

  • Add the chosen solvent to a consistent concentration (e.g., 0.1 M).

  • Stir the reactions at a set temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals.

The solvent has a profound impact on SNAr reaction rates. Polar aprotic solvents are generally the best choice.[8][10]

SolventPolarityCharacteristics & Considerations
Dimethylformamide (DMF) Polar AproticExcellent solvent for many SNAr reactions, high boiling point.
Dimethyl sulfoxide (DMSO) Polar AproticHighly polar, can significantly accelerate slow reactions, very high boiling point.
Acetonitrile (ACN) Polar AproticGood general-purpose solvent with a lower boiling point than DMF or DMSO.
Tetrahydrofuran (THF) Polar AproticA less polar option, may be suitable for more reactive nucleophiles.[10]
Alcohols (e.g., Isopropanol) Polar ProticCan act as a competing nucleophile and can slow down the reaction by solvating the nucleophile.[7][10] Generally not recommended unless the nucleophile is an alcohol.
Toluene NonpolarOccasionally used, but typically results in slower reaction rates.[10]

Experimental Protocol: Solvent Screening

  • Following the base screening, select the optimal base.

  • Set up parallel reactions with the optimized base and your reactants.

  • Use a different anhydrous solvent for each reaction.

  • Monitor the reactions as described in the base screening protocol.

SNAr reactions are often accelerated by heat. However, excessive temperatures can lead to decomposition.

Experimental Protocol: Temperature Gradient

  • Using the optimized base and solvent, set up several identical reactions.

  • Run each reaction at a different temperature (e.g., room temperature, 50 °C, 80 °C, 110 °C).

  • Monitor for both product formation and the appearance of decomposition products.

Problem 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.

Side_Products start 2-Chloro-5-isopropoxy-3-nitropyridine desired_product Desired SNAr Product start->desired_product + Nucleophile hydrolysis 2-Hydroxy-5-isopropoxy-3-nitropyridine start->hydrolysis + H₂O overreaction Di-substituted Product (if applicable) desired_product->overreaction nucleophile_decomp Nucleophile Decomposition

Sources

Technical Support Center: Selective Nitro Reduction of Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NR-CP-001 Subject: Prevention of Hydrodechlorination during Nitro Reduction Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic chemoselectivity challenge. Chloropyridines are electron-deficient heteroaromatics. During the reduction of a nitro group (


) to an amine (

), the carbon-chlorine (

) bond is susceptible to hydrodechlorination (hydrogenolysis), particularly when using standard Palladium on Carbon (

) catalysts.

This guide provides three validated "Tiered Solutions" ranging from robust chemical methods to optimized catalytic hydrogenation, designed to preserve the halogen handle for downstream coupling (e.g., Suzuki-Miyaura).

Visual Decision Matrix

Use this workflow to select the optimal protocol for your specific substrate constraints.

Method_Selection_Matrix Start START: Substrate Analysis Scale Is the reaction scale >100g? Start->Scale Solubility Is substrate water soluble? Scale->Solubility No (Lab Scale) MethodA METHOD A: Pt/C + Vanadium (High Throughput) Scale->MethodA Yes (Industrial) AcidSens Is substrate acid sensitive? Solubility->AcidSens No MethodC METHOD C: Sodium Dithionite (Mild / Homogeneous) Solubility->MethodC Yes MethodB METHOD B: Fe / NH4Cl (Robust / Low Cost) AcidSens->MethodB No (Robust) AcidSens->MethodC Yes (Mild) Warning AVOID: Standard Pd/C + H2 (High Dechlorination Risk) MethodA->Warning If V-doped unavailable

Figure 1: Decision matrix for selecting the reduction method based on scale, solubility, and functional group sensitivity.

Module 1: Catalytic Hydrogenation (The Scalable Solution)

Best for: Large-scale batches, clean workups, industrial transfer.

The Science of Selectivity

Standard Palladium (


) is a "greedy" catalyst; it readily inserts oxidatively into aryl-halide bonds. To prevent this, we must use a metal with a higher barrier to oxidative insertion (

) or poison the catalyst surface.
  • The Solution: Sulfided Platinum on Carbon (Pt(S)/C) or Pt/C doped with Vanadium .

  • Mechanism: Vanadium species (

    
    ) act as oxygen-transfer mediators, activating the nitro group specifically, while the sulfided platinum surface is too "poisoned" to effectively break the 
    
    
    
    bond but active enough to regenerate the vanadium mediator.
Protocol: Pt/C with Vanadium Co-catalyst
  • Reagents:

    • Substrate: Chloronitropyridine (1.0 equiv)

    • Catalyst: 5% Pt/C (dry or wet, 1-3 wt% loading relative to substrate)

    • Additive: Vanadium(V) oxide (

      
      ) or Ammonium Metavanadate (
      
      
      
      ) (0.1 - 0.5 mol%)
    • Solvent: Methanol or Ethyl Acetate[1]

    • Gas: Hydrogen (

      
      ) at 1-5 bar (balloon to low pressure)
      
  • Step-by-Step:

    • Charge: In an autoclave or pressure flask, dissolve substrate in solvent (0.1 M concentration).

    • Add: Add the vanadium additive first, followed by the Pt/C catalyst carefully (under Argon/Nitrogen flow to prevent ignition).

    • Purge: Cycle Nitrogen (3x) and then Hydrogen (3x).

    • React: Stir vigorously at Room Temperature to 40°C .

      • Critical Control: Do not exceed 50°C. Higher temperatures increase the kinetic probability of

        
         cleavage.
        
    • Monitor: Check HPLC/TLC. The reaction is typically fast (1-4 hours).

    • Workup: Filter through a Celite pad to remove Pt and V. Concentrate filtrate.

Module 2: Dissolving Metal Reduction (The Robust Solution)

Best for: Lab scale (<50g), substrates with other reducible groups (alkenes, nitriles), or when high-pressure equipment is unavailable.

The Science of Selectivity

This method relies on Single Electron Transfer (SET) from the metal surface.

  • The Solution: Iron Powder / Ammonium Chloride (

    
    ) .
    
  • Mechanism: This is a modification of the Béchamp reduction. Unlike strong acid conditions (

    
    ) which can be harsh, 
    
    
    
    buffers the pH to ~5-6. This prevents acid-catalyzed hydrolysis of the pyridine and minimizes side reactions. Iron reduces the nitro group via a nitroso intermediate but lacks the potential to reduce the aryl chloride under these conditions.
Protocol: Fe / NH4Cl Reduction
  • Reagents:

    • Substrate (1.0 equiv)

    • Iron Powder (3.0 - 5.0 equiv) - Must be fine mesh (<325 mesh) for kinetics.

    • Ammonium Chloride (

      
      ) (3.0 - 5.0 equiv)
      
    • Solvent: Ethanol/Water (3:1 ratio)

  • Step-by-Step:

    • Suspend: Mix Substrate,

      
      , and Ethanol/Water in a round-bottom flask.
      
    • Heat: Bring the mixture to a gentle reflux (

      
      ).
      
    • Add: Add Iron powder portion-wise over 5-10 minutes.

      • Observation: The reaction will turn dark grey/brown (iron oxides).

    • Sustain: Reflux for 1-3 hours.

    • Filter: Hot filtration is critical. The amine product may precipitate if cooled with the iron sludge. Filter through Celite while hot. Rinse the cake with hot Ethyl Acetate.

    • Extract: Remove ethanol under vacuum, dilute with water, and extract with Ethyl Acetate.

Module 3: Sodium Dithionite (The Mild Solution)

Best for: Water-soluble chloropyridines or very sensitive substrates (e.g., containing aldehydes).

The Science of Selectivity

Sodium Dithionite (


) acts as a soluble electron donor in alkaline or neutral media.
  • Mechanism: It operates via the

    
     radical anion. This radical rapidly reduces electron-deficient nitro groups but is kinetically inert toward aryl chlorides.
    
Protocol: Dithionite Reduction
  • Reagents:

    • Substrate (1.0 equiv)

    • Sodium Dithionite (3.0 - 4.0 equiv)

    • Solvent: THF/Water or Dioxane/Water (1:1)

  • Step-by-Step:

    • Dissolve: Dissolve substrate in the organic solvent/water mix.

    • Add: Add solid

      
       slowly to the stirred solution at Room Temperature.
      
    • Buffer (Optional): If the substrate is acid-sensitive (dithionite generates bisulfite/acid as it reacts), add

      
       to maintain pH ~7.
      
    • React: Stir at RT for 1-2 hours.

    • Workup: The solution often turns from yellow to colorless. Extract with organic solvent.[1][2][3][4][5]

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Loss of Chlorine (Dechlorination) Used Pd/C or excessive temperature.Switch to Pt/C (sulfided) or Fe/NH4Cl .[1] If using hydrogenation, lower temp to <30°C and stop reaction immediately upon

uptake cessation.
Reaction Stalled (Iron Method) Iron surface passivation (oxide coating).Activate Iron: Wash Fe powder with dilute HCl, then water/acetone, and dry before use. Or, add 1-2 drops of acetic acid to the reaction.
Incomplete Conversion (Hydrogenation) Catalyst poisoning by Pyridine Nitrogen.Add Acid: Add 1.0 equiv of HCl or AcOH to protonate the pyridine nitrogen (forming the pyridinium salt), preventing it from binding to the catalyst surface.
Product trapped in Emulsion (Iron Method) Iron hydroxides forming a gel.Celite + Sand: Use a large pad of Celite mixed with sand for filtration. Wash the cake extensively with hot solvent.
Mechanistic Visualization

Understanding the surface competition is key to avoiding dechlorination.

Catalyst_Surface_Mechanism Substrate Chloronitropyridine Pd_Surface Pd Surface (High Affinity for C-Cl) Substrate->Pd_Surface Strong Binding Pt_Surface Pt Surface + Vanadium (High Affinity for -NO2) Substrate->Pt_Surface Selective Binding Path_Bad Oxidative Insertion into C-Cl bond Pd_Surface->Path_Bad Path_Good Preferential Adsorption via -NO2 group Pt_Surface->Path_Good Result_Bad Dechlorinated Byproduct (FAILURE) Path_Bad->Result_Bad Result_Good Chloroaminopyridine (SUCCESS) Path_Good->Result_Good

Figure 2: Mechanistic comparison showing why Palladium leads to side reactions while Platinum/Vanadium favors the desired pathway.

References
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The foundational text on catalyst selection, highlighting Pt vs. Pd selectivity).
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144. Link

  • Ramadas, K., & Srinivasan, N. (1992).[2][4] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[2] Synthetic Communications, 22(22), 3189-3195.[4] Link

  • Dovell, F. S., & Greenfield, H. (1965). "Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts." Journal of the American Chemical Society, 87(12), 2767–2768. Link

  • Kansal, N., et al. (2018). "Sodium Dithionite: A Versatile Reagent for Organic Synthesis." Current Organic Chemistry.

Sources

Purification strategies for 2-Chloro-5-isopropoxy-3-nitropyridine by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-5-isopropoxy-3-nitropyridine (CAS: 1935294-81-7). This guide synthesizes chromatographic principles with specific structural behaviors of functionalized pyridines.

Case ID: PUR-PYR-005 Molecule: 2-Chloro-5-isopropoxy-3-nitropyridine Application: Pharmaceutical Intermediate (e.g., Crizotinib analogs) Status: Active Support

Executive Summary & Chemical Context

This molecule presents a "push-pull" electronic system. The nitro group (C3) strongly withdraws electron density, significantly reducing the basicity of the pyridine nitrogen. The isopropoxy group (C5) is electron-donating but adds lipophilicity. The chloro group (C2) is labile; it is susceptible to nucleophilic aromatic substitution (


) and hydrolysis.

Critical Purification Challenges:

  • Hydrolytic Instability: The C2-Chloro bond is prone to hydrolysis on acidic silica, generating the highly polar 2-hydroxy derivative (pyridone).

  • Solubility Mismatch: The molecule is lipophilic, but common impurities (regioisomers, hydrolysis products) vary wildly in polarity.

  • Streaking: While the nitro group suppresses basicity, residual interaction with silanol groups can still cause peak tailing.

Troubleshooting Guide (Q&A)

Category A: Separation & Resolution[1][2]

Q1: My product co-elutes with a non-polar impurity. Standard Hexane/EtOAc isn't working. What now? Diagnosis: The isopropoxy group makes the molecule relatively lipophilic, potentially masking the polarity difference with starting materials (e.g., 2-chloro-5-isopropoxypyridine). Solution: Switch to a "modifying" solvent system.

  • Protocol: Use Toluene/Ethyl Acetate (Start 95:5). Toluene participates in

    
    -
    
    
    
    interactions with the nitro-pyridine ring, often altering selectivity compared to alkanes.
  • Alternative: Use Dichloromethane (DCM)/Hexane .[1] The chlorinated solvent often solubilizes nitro-aromatics better, sharpening the bands.

Q2: I see a "ghost peak" or significant tailing that never resolves. Diagnosis: This is likely the 2-hydroxy byproduct (pyridone form) forming in situ or dragging from the baseline. Pyridones are notorious hydrogen-bond donors/acceptors that stick to silica. Solution:

  • Passivate the Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, then run your gradient. The TEA blocks acidic silanol sites.

  • Switch Stationary Phase: If tailing persists, use Neutral Alumina instead of silica. Alumina is less acidic and prevents the acid-catalyzed hydrolysis of the C2-Cl bond.

Category B: Stability & Yield

Q3: My recovery yield is low (<60%), but no other peaks are eluting. Diagnosis: Irreversible adsorption (chemisorption) or degradation. The nitro group can interact strongly with active silica sites, or the compound is hydrolyzing and staying at the baseline. Solution:

  • Fast Chromatography: Do not let the compound sit on the column. Use "Flash" conditions with higher flow rates.

  • Check the Baseline: Flush the column with 10% Methanol in DCM at the end. If a large yellow/orange band elutes, that is your decomposed product (2-hydroxy derivative).

Q4: The product turns yellow/orange on the column. Diagnosis: Color change often indicates the formation of the nitropyridone anion or interaction with metal impurities in the silica. Solution: This confirms degradation. Immediately stop, elute rapidly with a polar solvent (100% EtOAc), and repurify on Neutral Alumina or use Reverse Phase (C18) methods if available.

Standard Operating Procedure (SOP)

Objective: Isolate >98% pure 2-Chloro-5-isopropoxy-3-nitropyridine.

Phase 1: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: If acid-sensitive, use Neutral Alumina.

  • Column Sizing: Use a 30:1 weight ratio of Silica to Crude Compound.[2]

  • Slurry Solvent: 100% Hexanes (or Heptane).

Phase 2: Sample Loading (Critical)
  • Preferred Method: Dry Loading. [3]

    • Dissolve crude mixture in minimal DCM.

    • Add silica gel (1:1 weight ratio to crude).

    • Evaporate to dryness on a rotovap (water bath < 40°C).

    • Load the free-flowing powder onto the packed column.

    • Why? Wet loading with DCM can cause the band to travel too fast initially; wet loading with Hexanes is often impossible due to poor solubility of the nitro compound.

Phase 3: Elution Gradient

Run the following gradient at a flow rate optimized for your column diameter (e.g., 15-20 mL/min for a 20mm column).

StepSolvent A (Hexanes)Solvent B (Ethyl Acetate)Volume (CV = Column Volumes)Target Elution
1 100%0%2 CVNon-polar impurities
2 95%5%3 CVStarting Material (if non-nitro)
3 90%10%5 CVTarget Product
4 80%20%3 CVTail end of product
5 50%50%2 CVPolar impurities (Hydrolysis products)
Phase 4: Fraction Analysis
  • Spot fractions on TLC plates (Silica F254).

  • Visualize under UV 254 nm (Nitro-pyridines quench fluorescence strongly).

  • Stain Check: Use KMnO4 stain. The alcohol/alkoxy group may oxidize, but UV is usually sufficient.

Decision Logic & Workflow

The following diagrams illustrate the logic for solvent selection and the purification workflow.

Figure 1: Purification Strategy Decision Tree

purification_logic start Crude 2-Chloro-5-isopropoxy-3-nitropyridine tlc_check Run TLC (10% EtOAc/Hex) start->tlc_check separation Is separation > 0.1 Rf? tlc_check->separation std_col Standard Flash Column (Hex/EtOAc Gradient) separation->std_col Yes mod_col Add 1% TEA to Mobile Phase OR Use Toluene/EtOAc separation->mod_col No (Co-elution) tailing Is there tailing/streaking? std_col->tailing tailing->mod_col Yes (Basicity) alumina Switch to Neutral Alumina tailing->alumina Yes (Decomposition) success Isolate Pure Product tailing->success No mod_col->success alumina->success

Caption: Decision logic for selecting the appropriate stationary phase and solvent modifiers based on TLC behavior.

Figure 2: Column Setup & Elution Workflow

column_workflow cluster_monitoring Monitoring step1 Step 1: Pack Silica Gel 60 Slurry in Hexanes step2 Step 2: Load Dry Load on Silica (DCM evaporation) step1->step2 step3 step3 step2->step3 step4 Step 4: Flush 50% EtOAc/Hex Remove polar byproducts step3->step4 uv UV 254nm (Strong Absorbance) step3->uv

Caption: Step-by-step workflow for the physical column chromatography process.

Key Physical Data & Reference Tables

Table 1: Estimated Rf Values (Silica Gel)

Note: Values are approximate and depend on humidity and silica activity.

Solvent SystemTarget Product (Rf)Impurity: Starting Material (Rf)Impurity: 2-Hydroxy (Rf)
10% EtOAc / Hexane 0.350.45 (if non-nitro)0.05
20% EtOAc / Hexane 0.600.700.15
100% DCM 0.400.500.10
Toluene 0.300.400.00
Table 2: Solvents & Safety
SolventRoleSafety HazardHandling Note
Hexanes Non-polar eluentFlammable, NeurotoxicUse in fume hood.
Ethyl Acetate Polar eluentFlammable, IrritantStandard organic handling.
Dichloromethane Loading solventVolatile, CarcinogenAvoid wet loading if possible (causes band broadening).
Triethylamine ModifierCorrosive, StenchUse only if streaking occurs (max 1%).

References

  • PubChem. (2025).[4][5] 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-5-isopropoxy-3-nitropyridine before handling.

Sources

Technical Support Center: Regioselectivity in 5-Isopropoxy-3-Nitropyridine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for controlling regioselectivity in 5-isopropoxy-3-nitropyridine substitution.

Status: Active | Topic: Regiocontrol & Troubleshooting | Audience: Medicinal Chemists, Process Chemists

Executive Summary

The 5-isopropoxy-3-nitropyridine scaffold presents a classic "push-pull" electronic conflict. The 3-nitro group (Strong EWG) and 5-isopropoxy group (Moderate EDG) create distinct zones of reactivity. Controlling regioselectivity depends entirely on the reaction mechanism employed: Nucleophilic Aromatic Substitution (


)  favors the C2 position , while Electrophilic Aromatic Substitution (

)
favors the C6 position .

This guide details the mechanistic drivers for these outcomes and provides troubleshooting protocols to maximize regiochemical purity.

Part 1: The Reactivity Landscape

The regiochemical outcome is dictated by the competition between the inductive withdrawal of the nitro group and the resonance donation of the isopropoxy group.

Electronic Directing Effects
PositionElectronic EnvironmentReactivity Prediction
C2 Ortho to Nitro (

Activated)Para to Isopropoxy (

Activated)
Major Site for Nucleophiles (

)
. The strong inductive effect (-I) of the adjacent nitro group makes this the most electron-deficient carbon.[1]
C4 Ortho to NitroOrtho to IsopropoxySterically Blocked . Located between two substituents.[2][3][4] rarely observed as a major product unless C2/C6 are blocked.
C6 Para to NitroOrtho to IsopropoxyMajor Site for Electrophiles (

)
. It is the least deactivated position by the nitro group (distance) and activated by the isopropoxy group (ortho).

Part 2: Troubleshooting Nucleophilic Substitution ( )

Primary Target: C2 Position Common Reaction: Displacement of a leaving group (e.g., Cl, F) or Vicarious Nucleophilic Substitution (VNS) of Hydrogen.[5]

FAQ: Regiocontrol

Q: Why is my nucleophile attacking C2 instead of C6, despite C6 being less sterically hindered? A: Electronic activation overrides steric factors here. The C2 position is ortho to the nitro group.[1][5] While resonance activation applies to both C2 (ortho) and C6 (para), the inductive electron-withdrawing effect (-I) of the nitro group decays with distance. C2, being adjacent, is significantly more electropositive than C6, lowering the activation energy for the formation of the Meisenheimer complex at C2 [1].

Q: I am observing a mixture of C2 and C6 substitution. How do I shift selectivity to C2? A:

  • Switch Leaving Groups: If you are substituting a halogen, use Fluorine at C2. The high electronegativity of fluorine exacerbates the local electron deficiency at C2, accelerating the addition step of the

    
     mechanism (the rate-determining step for poor leaving groups).
    
  • Solvent Polarity: Use a polar aprotic solvent (DMSO, DMF, NMP). These solvents stabilize the anionic Meisenheimer intermediate. Since the C2 intermediate is inductively stabilized by the adjacent nitro group, polar solvents often enhance the kinetic preference for this pathway [2].

  • Temperature Control: Lower the temperature (

    
     to 
    
    
    
    ). C2 substitution has a lower activation energy (
    
    
    ). Higher temperatures provide enough energy to overcome the higher
    
    
    of C6 attack, eroding selectivity (Hammond Postulate).

Q: Can I perform substitution at C4? A: Direct


 at C4 is highly unlikely due to extreme steric crowding between the 3-nitro and 5-isopropoxy groups. If C4 functionalization is required, a de novo ring synthesis or a directed metalation strategy (on a reduced intermediate) is recommended over direct substitution.

Part 3: Troubleshooting Electrophilic Substitution ( )

Primary Target: C6 Position Common Reaction: Halogenation (Bromination/Chlorination) or Nitration.

FAQ: Regiocontrol

Q: I am trying to brominate the ring (NBS/MeCN), but yields are low. Why? A: The pyridine ring is electron-deficient (deactivated). The 3-nitro group further deactivates it. While the 5-isopropoxy group activates the ring, the net electron density is still low.

  • Solution: You must use a strong electrophile or catalyst. Standard NBS often fails. Use NBS with catalytic

    
      or 
    
    
    
    in oleum
    . The protonation of the pyridine nitrogen makes the ring even more deactivated, but it prevents catalyst poisoning. Alternatively, use NIS/TFA for iodination [3].

Q: Why does electrophilic attack favor C6 over C2? A: This is a "Least Deactivated" scenario.

  • C2: Ortho to the Nitro group (Strong Inductive Deactivation).

  • C6: Para to the Nitro group (Weak Inductive Deactivation).

  • Both are activated by the Isopropoxy group (C2=Para, C6=Ortho).

  • The strong local deactivation from the Nitro group at C2 makes C6 the nucleophilic "hotspot" of the ring [4].

Q: How do I prevent dealkylation of the isopropoxy group during acidic halogenation? A: Isopropyl ethers are sensitive to strong Lewis acids (e.g.,


, 

) and hot mineral acids.
  • Protocol Adjustment: Avoid Lewis acids. Use N-halosuccinimides (NBS/NCS) in acetonitrile or DMF at moderate temperatures (

    
    ). If acid catalysis is needed, use TFA  (Trifluoroacetic acid) instead of 
    
    
    
    , as it is less likely to cleave the ether bond.

Part 4: Visualizing the Selectivity Pathways

The following diagram illustrates the divergent pathways based on the reagent class (Nucleophile vs. Electrophile).

G Start 5-Isopropoxy-3-Nitropyridine Nu_Attack Nucleophile (Nu⁻) (SNAr / VNS) Start->Nu_Attack Pathway A El_Attack Electrophile (E⁺) (Halogenation) Start->El_Attack Pathway B C2_Complex Meisenheimer Complex (Localized at C2) Nu_Attack->C2_Complex Inductive Activation (Ortho to NO₂) Prod_C2 Product: 2-Substituted (Major Isomer) C2_Complex->Prod_C2 Re-aromatization C6_Complex Sigma Complex (Localized at C6) El_Attack->C6_Complex Least Deactivated (Para to NO₂) Prod_C6 Product: 6-Substituted (Major Isomer) C6_Complex->Prod_C6 Proton Loss

Caption: Divergent regioselectivity pathways. Nucleophiles target C2 (inductive activation), while Electrophiles target C6 (least deactivated).

Part 5: Experimental Data & Conditions

The following table summarizes expected outcomes for standard reagents applied to the 5-isopropoxy-3-nitropyridine core.

Reaction TypeReagent SystemMajor RegioisomerSelectivity Ratio (Approx)Mechanistic Driver

(Halogen Disp.)

/ DIPEA / DMSO
C2 >20:1Inductive activation by ortho-Nitro group.
VNS (Hydrogen Sub.)

/ KOH
C2 >10:1Kinetic control; stabilization of anionic intermediate at C2.
Bromination (

)
NBS / MeCN /

C6 >15:1C6 is ortho to Isopropoxy and para to Nitro (least deactivated).
Chlorination (

)

/ acetic acid
C6 >10:1Similar to bromination; C2 is too deactivated by inductive effect.
Lithiation (DoM) LDA / THF /

N/A Failure Nitro group is incompatible with organolithiums (Redox reaction).

Part 6: References

  • Makosza, M., & Winiarski, J. (1987).[6] Vicarious Nucleophilic Substitution of Hydrogen.[5][6][7][8][9] Accounts of Chemical Research, 20(8), 282–289.[6] [Link]

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412. [Link]

  • Schlosser, M. (2005). The 3-Nitropyridine Puzzle: A regioselectivity study. European Journal of Organic Chemistry, 2005(15), 3291. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter 5: Pyridines: Reactions and Synthesis). [Link]

Sources

Technical Support Center: Crystallization Protocol for 2-Chloro-5-isopropoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CRY-NITRO-PYR-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

This guide addresses the solvent selection and crystallization parameters for 2-Chloro-5-isopropoxy-3-nitropyridine (CAS: 1352317-56-0 / Analogous structures).[1] This intermediate presents specific challenges due to the activated 2-chloro position (susceptible to Nucleophilic Aromatic Substitution - SNAr) and the 3-nitro group (inducing steric strain and potential polymorphism).[1]

Critical Warning: The 2-chloro substituent is highly activated by the ortho-nitro group.[1] Avoid nucleophilic solvents (Methanol, Ethanol, primary amines) at elevated temperatures to prevent impurity formation (e.g., 2-methoxy-5-isopropoxy-3-nitropyridine).[1]

Part 1: Solvent Selection Strategy

Thermodynamic Solubility & Stability Profile

The selection of a solvent system must balance solubility (thermodynamics) with chemical stability (kinetics of degradation).[1]

Solvent ClassRepresentative SolventsSuitabilityTechnical Rationale
Esters Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc)High Excellent solubility for the lipophilic isopropoxy chain; non-nucleophilic; moderate boiling point allows safe heating.[1]
Aromatics Toluene, XyleneHigh Good for high-temperature dissolution; excellent impurity rejection (regioisomers often stay in mother liquor).[1]
Alcohols Methanol (MeOH), Ethanol (EtOH)Critical Risk AVOID. High risk of SNAr displacing the chlorine atom (alkoxide formation), especially if trace base is present.[1]
Alcohols (Secondary) Isopropanol (IPA)Moderate Matches the C5-substituent (isopropoxy).[1] If exchange occurs at C5, identity is preserved.[1] However, Cl-displacement is still a risk.[1] Use only for antisolvent addition at low temp.[1]
Alkanes Heptane, Hexane, CyclohexaneAntisolvent Poor solubility.[1] Essential for yield recovery in a "Solvent/Antisolvent" cooling swing.[1]
Chlorinated Dichloromethane (DCM)Low Good solubility but low boiling point limits the "cooling delta" (difference between

and

).[1]
Decision Logic for Solvent Systems

The following decision tree illustrates the logic for selecting the optimal solvent based on your specific impurity profile.

SolventSelection Start Start: Solvent Selection CheckImpurity Analyze Crude Purity (HPLC) Start->CheckImpurity HighPolar High Polar Impurities? (e.g., Hydrolysis products) CheckImpurity->HighPolar > 5% Impurity Regio Regioisomers Present? CheckImpurity->Regio < 5% Impurity RouteA System A: Toluene / Heptane HighPolar->RouteA No RouteB System B: EtOAc / Heptane HighPolar->RouteB Yes (EtOAc rejects polars) Regio->RouteA Yes (Aromatics stack well) Regio->RouteB No RouteC System C: IPA / Water (Low Temp) RouteC->RouteC Only if Cl-stability confirmed

Figure 1: Solvent Selection Decision Tree. Green nodes indicate recommended primary pathways.

Part 2: Optimized Crystallization Protocol

Recommended System: Ethyl Acetate / Heptane (Cooling + Antisolvent)[1]

This protocol minimizes thermal stress while maximizing yield through a combined cooling and antisolvent effect.[1]

Prerequisites:

  • Crude 2-Chloro-5-isopropoxy-3-nitropyridine.[1]

  • Jacketed reactor with overhead stirring.[1]

  • In-line turbidity probe (optional but recommended).[1]

Step-by-Step Procedure:

  • Dissolution (

    
    ): 
    
    • Charge crude solid into the reactor.[1]

    • Add Ethyl Acetate (3.0 - 4.0 vol) relative to mass (e.g., 3 mL/g).

    • Heat to 55°C - 60°C . Stir until full dissolution.

    • Checkpoint: If solution is hazy, filter hot (polish filtration) to remove inorganic salts (e.g., NaCl from synthesis).[1]

  • Nucleation Point:

    • Cool slowly to 45°C (approx. 5°C above saturation point).

    • Seeding (Critical): Add 0.5 wt% pure seed crystals.

    • Hold at 45°C for 30–60 minutes to allow seed bed maturation.[1] This prevents oiling out.[1]

  • Antisolvent Addition:

    • Begin adding Heptane (2.0 vol) slowly over 2 hours while maintaining 45°C.

    • Note: Adding antisolvent hot prevents rapid crashing (encapsulation of impurities).[1]

  • Cooling Phase (

    
    ): 
    
    • Cool the slurry from 45°C to 0°C over 4 hours (Linear ramp: ~11°C/hr).

    • Add remaining Heptane (2.0 - 3.0 vol) at 0°C to drive final yield.

  • Isolation:

    • Filter the slurry.[1][2][3][4][5]

    • Wash cake with cold Heptane/EtOAc (9:1 ratio).

    • Dry under vacuum at 40°C .[1] Do not exceed 50°C to prevent crystal lattice collapse or degradation.[1]

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns milky/cloudy before crystals appear; droplets form on the reactor walls.[1] Cause: The crystallization temperature is higher than the melting point of the solvated solid, or the antisolvent was added too fast, creating a local region of high supersaturation.[1]

Corrective Action Loop:

OilingOut Detect Oiling Out Detected Heat Re-heat to Dissolution (+5°C above T_clear) Detect->Heat Seed Add Seeds at Lower Supersaturation Heat->Seed SlowCool Reduce Cooling Rate (< 0.2°C/min) Seed->SlowCool SlowCool->Detect Recurrence?

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (LLPS).

Issue 2: Hydrolysis Impurity (2-Hydroxy-5-isopropoxy-3-nitropyridine)

Symptom: New peak in HPLC at lower Retention Time (RT); yellow color intensity changes. Cause: Moisture ingress in the presence of trace acid/base, or high temperature in wet solvent.[1] Fix:

  • Ensure Ethyl Acetate water content is <0.1% (Karl Fischer) .[1]

  • Switch to Toluene (azeotropically removes water during heating).[1]

Issue 3: Low Yield

Symptom: Mother liquor concentration remains high.[1] Cause: The isopropoxy group renders the molecule too soluble in EtOAc.[1] Fix: Increase the Heptane ratio to 5:1 (Heptane:EtOAc) at the final isolation temperature. Ensure final temperature is -5°C to 0°C .

References

  • Solubility & Solvent Effects in Nitropyridines

    • BenchChem. (2025).[1][6][7] Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents. Retrieved from [1]

    • Context: Establishes the baseline solubility of chloro-nitro-pyridines in polar aprotic vs. non-polar solvents.
  • Crystallographic Structure & Interactions

    • Ng, S. W. (2010).[1][8] 2-Chloro-3-nitropyridine. Acta Crystallographica Section E. Retrieved from [1]

    • Context: Provides structural data (planar geometry, nitro-group twisting) relevant to packing and antisolvent selection.
  • Synthesis & Reactivity of 2-Chloro-5-substituted-pyridines

    • Google Patents. (2011).[1] CN102040554A - Method for preparing 2-chloro-5-nitropyridine.[1][3][4][5] Retrieved from

    • Context: Highlights the risks of hydrolysis and side reactions during the workup of these intermediates.[1]

  • General Crystalliz

    • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1]

    • Context: Authoritative source for cooling curves and MSZW (Metastable Zone Width) determination.[1]

Sources

Technical Support Center: 2-Chloro-Pyridine Displacement Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-chloro-pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, with a focus on minimizing by-product formation and maximizing yield and purity. The content is structured to provide both immediate troubleshooting solutions and a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction is complete, but LC-MS analysis shows a significant mass corresponding to 2-hydroxy-pyridine. What is happening and how can I prevent it?

Plausible Cause: You are observing hydrolysis of your 2-chloro-pyridine starting material or, in some cases, your desired product. The pyridine ring, activated by the nitrogen atom, is susceptible to nucleophilic attack not only by your intended nucleophile but also by water or hydroxide ions present in the reaction mixture.[1] This issue is particularly prevalent when using strong bases like NaH or alkoxides, which can rapidly hydrolyze the electrophile if moisture is present.[2]

Solutions & Protocol:

  • Ensure Anhydrous Conditions:

    • Solvent: Use freshly distilled, anhydrous-grade solvents. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are common choices.[3] Store them over molecular sieves.

    • Reagents: Dry solid reagents in a vacuum oven before use. Ensure liquid nucleophiles are anhydrous.

    • Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

    • Atmosphere: Assemble the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent atmospheric moisture from entering.

  • Optimize Your Base:

    • If using a strong, water-sensitive base like NaH, ensure it is fresh and handled strictly under inert conditions.

    • Consider using a non-hygroscopic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are effective in scavenging the HCl by-product without introducing water.[2]

Experimental Protocol: Standard Anhydrous SNAr Reaction

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum, then allow it to cool to room temperature under a constant stream of Argon.

  • To the flask, add anhydrous K₂CO₃ (2.0 eq.) and the 2-chloro-pyridine substrate (1.0 eq.).

  • Add anhydrous acetonitrile via syringe.

  • Add the nucleophile (1.0–1.2 eq.) via syringe.

  • Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or LC-MS.[4]

Troubleshooting Workflow for Hydrolysis

start Hydrolysis By-product Detected check_water Source of Water? start->check_water solvents Solvents Hygroscopic? check_water->solvents Yes reagents Reagents Anhydrous? check_water->reagents Yes atmosphere Inert Atmosphere Used? check_water->atmosphere No dry_solvents Action: Use Anhydrous Grade Solvent (Store over 3Å sieves) solvents->dry_solvents dry_reagents Action: Dry Reagents (Vacuum oven) reagents->dry_reagents use_inert Action: Use Ar or N2 Atmosphere atmosphere->use_inert end Problem Resolved dry_solvents->end dry_reagents->end use_inert->end

Caption: Workflow for diagnosing and resolving hydrolysis by-products.

Q2: I'm reacting a 2,6-dichloropyridine, but I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

Plausible Cause: The first nucleophilic substitution activates the pyridine ring, but in the case of 2,6-dichloropyridine, the remaining chlorine can still be displaced, often at a comparable or even faster rate depending on the electronic nature of the first substituent. The reaction conditions are not selective enough to stop after the first displacement.

Solutions & Protocol:

  • Stoichiometry Control:

    • Use the nucleophile as the limiting reagent. A ratio of 0.9 to 1.0 equivalents of the nucleophile relative to the 2,6-dichloropyridine is a good starting point.

  • Temperature Management:

    • Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This often requires careful optimization. Start at room temperature or even 0 °C and slowly warm if no reaction occurs. Lower temperatures give the kinetically controlled mono-substituted product a better chance to accumulate before it can react further.

  • Slow Addition of Nucleophile:

    • Instead of adding all the nucleophile at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more abundant starting material over the newly formed mono-substituted product.

Experimental Protocol: Selective Mono-substitution

  • Set up the reaction under an inert atmosphere in a flask charged with 2,6-dichloropyridine (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0 eq.) in an appropriate anhydrous solvent (e.g., THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Dissolve the nucleophile (0.95 eq.) in the same anhydrous solvent in a separate flask or syringe.

  • Using a syringe pump, add the nucleophile solution to the reaction flask over a period of 2-4 hours.

  • After the addition is complete, let the reaction stir at 0 °C for another hour, then allow it to warm slowly to room temperature while monitoring closely by TLC or LC-MS.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts crucial for reaction design and optimization.

Q1: How does my choice of solvent impact the reaction outcome?

The solvent plays a multifaceted role in SNAr reactions by influencing reagent solubility, reaction rate, and even selectivity.[5] The reaction proceeds through a charged, resonance-stabilized intermediate (a Meisenheimer complex).[4]

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): These are generally the best choice. Their high dielectric constant effectively stabilizes the charged Meisenheimer intermediate, lowering the activation energy and accelerating the reaction.[3] They do not hydrogen-bond with the nucleophile, leaving it "bare" and highly reactive.

  • Polar Protic Solvents (Ethanol, Water): These solvents can also stabilize the charged intermediate. However, they are strong hydrogen-bond donors, which can form a solvent shell around the nucleophile.[6] This solvation deactivates the nucleophile, potentially slowing the reaction. They also pose a significant risk of acting as competing nucleophiles, leading to hydrolysis.[1] Despite this, in some cases, such as with microwave heating, ethanol has been used successfully.[7]

  • Apolar Solvents (Toluene, THF): These are generally poor choices as they cannot effectively stabilize the charged intermediate, leading to very slow reaction rates. They are typically only used if the nucleophile or substrate has poor solubility in polar solvents.

Solvent Type Dielectric Constant (ε) Suitability for SNAr Potential Issues
DMSOPolar Aprotic47ExcellentHigh boiling point, difficult to remove
DMFPolar Aprotic37ExcellentCan decompose at high temperatures
AcetonitrilePolar Aprotic37.5Very GoodLower boiling point, may require sealed tube
EthanolPolar Protic24.5ModerateCan solvate/deactivate nucleophile; risk of hydrolysis
TolueneApolar2.4PoorVery slow reaction rates
Q2: What is the mechanism of this reaction, and why are the 2- and 4-positions reactive?

The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism.

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate called a Meisenheimer complex .

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.

The 2- and 4-positions (ortho and para to the ring nitrogen) are highly activated toward this type of attack. This is because the electronegative nitrogen atom can directly participate in resonance stabilization of the negative charge in the Meisenheimer complex. When attack occurs at these positions, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a highly favorable configuration.[8] This stabilization is not possible when attack occurs at the 3-position.

General SNAr Mechanism on 2-Chloropyridine

Sources

Safety Operating Guide

2-Chloro-5-isopropoxy-3-nitropyridine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the authoritative disposal and handling procedures for 2-Chloro-5-isopropoxy-3-nitropyridine (CAS: 1935294-81-7). This protocol is designed for research and development environments and prioritizes personnel safety, regulatory compliance (RCRA/EPA), and environmental protection.

Executive Safety Summary

2-Chloro-5-isopropoxy-3-nitropyridine is a functionalized heterocyclic intermediate. Its disposal profile is governed by three critical structural features:

  • Nitro Group (

    
    ):  Introduces thermal instability and shock sensitivity potential, particularly if dry or concentrated.
    
  • Halogen (Chloro): Mandates disposal as halogenated organic waste to prevent dioxin formation during improper incineration.

  • Isopropoxy Ether Linkage: Presents a latent risk of peroxide formation upon prolonged storage, requiring specific pre-disposal testing.

Immediate Action Card
ParameterCritical Data
CAS Number 1935294-81-7
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Thermal Instability.
Waste Stream Halogenated Organic Waste (High BTU).
Incompatibility Strong oxidizers, reducing agents, strong bases (risk of rapid nucleophilic substitution).
Fire Response Dry chemical,

, or foam.[1] Do not use high-pressure water jets (risk of spreading contamination).

Waste Characterization & Segregation

Proper characterization is the prerequisite for safe disposal. This compound must not be treated as general trash or drain-disposable.[1]

Chemical Waste Classification

Under EPA (RCRA) guidelines, this compound is classified as a hazardous waste.

  • Characteristic: Toxic, Potentially Reactive (if dried/concentrated).

  • RCRA Code (US): While not a specific "P" or "U" listed waste, it defaults to D001 (Ignitable) if in flammable solvent or D003 (Reactive) depending on specific formulation stability. Always tag as "Hazardous Waste - Toxic, Irritant."

Segregation Protocol

Store waste in a dedicated satellite accumulation area (SAA) until pickup.[2]

  • DO NOT MIX WITH:

    • Strong Bases (NaOH, KOH): The chloro group is susceptible to Nucleophilic Aromatic Substitution (

      
      ), which can be exothermic and generate uncontrolled pressure.
      
    • Oxidizers (Peroxides, Nitrates): Risk of fire/explosion.[3][4][5][6]

    • Metals (Zn, Fe) in Acid: Can reduce the nitro group to an amine, generating heat and altering the waste profile.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid/Liquid Reagent

Context: Expired shelf-life or surplus pure material.

  • Peroxide Check: If the container has been opened and stored for >12 months, test for peroxides using a colorimetric strip (due to the isopropoxy group).

    • If >100 ppm: Contact EHS immediately for stabilization (do not move).[7]

    • If <100 ppm: Proceed to step 2.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.

  • Transfer: Transfer the material into the waste container.

    • Solids: Dissolve in a minimal amount of compatible solvent (e.g., Dichloromethane or Ethyl Acetate) if liquid waste is preferred by your facility, OR dispose of the solid vial directly if permitted.

  • Labeling: Affix a hazardous waste label with the full chemical name: 2-Chloro-5-isopropoxy-3-nitropyridine. Check "Toxic" and "Halogenated."

  • Final Disposition: Transfer to the institutional waste facility for High-Temperature Incineration (with scrubber for HCl/NOx gases).

Scenario B: Reaction Mixture (Quenching)

Context: The compound is unreacted in a reaction vessel.

Warning: Do not quench with strong aqueous base (e.g., 5M NaOH) directly, as this may trigger rapid hydrolysis or substitution.

  • Dilution: Dilute the reaction mixture with a compatible organic solvent (e.g., Ethyl Acetate).

  • Mild Quench: If a reactive reagent (like an acid chloride or base) was used alongside, quench that first at

    
    .
    
  • Collection: Transfer the organic layer to the "Halogenated Organic Waste" carboy.

  • Aqueous Wash: If an aqueous extraction was performed, the aqueous layer should be checked for pH. If neutral and free of organics, it may be drain disposable (verify local regulations); otherwise, collect as "Aqueous Waste - Toxic."

Visualized Workflows

Disposal Decision Logic

This decision tree guides the researcher through the correct disposal pathway based on the state of the material.

DisposalLogic Start Waste Material Identified: 2-Chloro-5-isopropoxy-3-nitropyridine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid PeroxideTest Peroxide Test (If stored >12 months) Solid->PeroxideTest Segregation Segregate from: Bases, Oxidizers, Metals Liquid->Segregation PeroxideHigh >100 ppm Peroxides PeroxideTest->PeroxideHigh Yes PeroxideLow <100 ppm or Fresh PeroxideTest->PeroxideLow No EHSContact STOP: Contact EHS Do Not Move Container PeroxideHigh->EHSContact PeroxideLow->Segregation Container Container: HDPE or Glass Label: 'Halogenated Organic' Segregation->Container Disposal Final Disposal: High-Temp Incineration Container->Disposal

Figure 1: Decision logic for the safe disposal of 2-Chloro-5-isopropoxy-3-nitropyridine.

Spill Response Protocol

In the event of a benchtop spill, follow this immediate containment workflow.

SpillResponse Spill Spill Detected Evacuate Evacuate Area & Alert Personnel Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles, Resp. Protection Evacuate->PPE Absorb Absorb with Inert Material (Vermiculite/Sand) NO Paper Towels PPE->Absorb Collect Collect into Sealed Bag/Jar Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Emergency spill response workflow. Note the prohibition of combustible absorbents.

Scientific Rationale & Mechanism

The disposal protocols are derived from the chemical reactivity of the chloronitropyridine scaffold:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    The pyridine ring is electron-deficient due to the nitrogen atom and the electron-withdrawing nitro (
    
    
    
    ) group. This activates the C-Cl bond at the 2-position for displacement by nucleophiles (like
    
    
    or amines).
    • Implication: Mixing this waste with high-pH aqueous waste (hydroxides) can generate heat and new chemical species, potentially pressurizing the waste container.

  • Thermal Decomposition: Nitro-containing heterocycles have high decomposition energies.

    • Implication: Incineration must occur in facilities equipped to handle high-energy organic waste. The presence of chlorine requires scrubbers to capture acidic gases (

      
      ) to prevent release.
      
  • Peroxidation of Ethers: The isopropoxy group (

    
    ) contains a tertiary hydrogen adjacent to the oxygen, a site susceptible to autoxidation.
    
    • Implication: While the electron-withdrawing ring reduces this risk compared to aliphatic ethers, long-term storage still necessitates peroxide testing to prevent shock-sensitive crystal formation in threads/caps.

References

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Drain Discharge Guide and Waste Policy. Retrieved from [Link]

  • University of Georgia. (2023). Peroxide-Forming Chemicals (PFCs) Safety Guide.[7] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.